molecular formula C11H11NO2S B14494348 3-Benzyl-5-methyl-1,3-thiazolidine-2,4-dione CAS No. 63205-37-8

3-Benzyl-5-methyl-1,3-thiazolidine-2,4-dione

Cat. No.: B14494348
CAS No.: 63205-37-8
M. Wt: 221.28 g/mol
InChI Key: HNYRZTPLIYUSTD-UHFFFAOYSA-N
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Description

3-Benzyl-5-methyl-1,3-thiazolidine-2,4-dione is a heterocyclic compound that belongs to the thiazolidine family. This compound features a five-membered ring containing both sulfur and nitrogen atoms, which contributes to its unique chemical properties. Thiazolidine derivatives are known for their diverse biological activities, making them valuable in medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-methyl-1,3-thiazolidine-2,4-dione typically involves the reaction of thiosemicarbazide with an appropriate aldehyde or ketone under acidic or basic conditions. One common method includes the condensation of benzaldehyde with thiosemicarbazide, followed by cyclization to form the thiazolidine ring . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-methyl-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine-2-thiones, and various substituted thiazolidine derivatives .

Scientific Research Applications

3-Benzyl-5-methyl-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory activities, making it a subject of interest in biological studies.

    Medicine: Thiazolidine derivatives are explored for their potential as therapeutic agents in treating diseases such as diabetes, cancer, and neurodegenerative disorders.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-Benzyl-5-methyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, thiazolidine derivatives are known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism. The compound’s antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Benzylidene-3-methyl-1,3-thiazolidine-2,4-dione
  • 3-Benzyl-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione
  • 5-(4-Hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione

Uniqueness

3-Benzyl-5-methyl-1,3-thiazolidine-2,4-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both benzyl and methyl groups enhances its stability and reactivity, making it a versatile compound for various applications .

Properties

CAS No.

63205-37-8

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

3-benzyl-5-methyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C11H11NO2S/c1-8-10(13)12(11(14)15-8)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3

InChI Key

HNYRZTPLIYUSTD-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(=O)S1)CC2=CC=CC=C2

Origin of Product

United States

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